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Compound of Interest

Compound Name: INCB059872 tosylate

Cat. No.: B15623893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical and clinical efficacy of

two prominent lysine-specific demethylase 1 (LSD1) inhibitors: INCB059872 and GSK2879552.

Both compounds are irreversible inhibitors targeting the FAD cofactor of LSD1, a key

epigenetic regulator implicated in various cancers. This analysis is based on publicly available

experimental data to inform research and development decisions.

Mechanism of Action: Targeting the LSD1/CoREST
Complex
INCB059872 and GSK2879552 share a common mechanism of action by irreversibly inhibiting

LSD1, a critical component of the CoREST complex. This complex is involved in the

demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional

repression of genes involved in differentiation. By inhibiting LSD1, these drugs aim to restore

the expression of tumor suppressor genes and promote the differentiation of cancer cells,

thereby inhibiting tumor growth.[1][2]
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Caption: Mechanism of INCB059872 and GSK2879552 in inhibiting the LSD1/CoREST

complex.

Quantitative Data Summary
The following tables summarize the available quantitative data for INCB059872 and

GSK2879552, including their inhibitory potency against the LSD1 enzyme and their anti-

proliferative effects in various cancer cell lines.

Table 1: Biochemical Potency against LSD1

Compound IC50 (LSD1) Assay Type Reference

INCB059872 Not explicitly reported
FAD-directed covalent

inhibition
[3]

GSK2879552 24 nM Biochemical Assay [4]

Table 2: In Vitro Efficacy - Cell Proliferation (EC50/IC50)

Compound Cell Line Cancer Type EC50/IC50 Reference

INCB059872 SCLC cell lines
Small Cell Lung

Cancer
47 - 377 nM [5]

AML cell lines
Acute Myeloid

Leukemia

Not explicitly

reported
[3]

GSK2879552
20/29 AML cell

lines

Acute Myeloid

Leukemia

Average EC50 of

137 nM
[6]

9/28 SCLC cell

lines

Small Cell Lung

Cancer

Not explicitly

reported
[6]

Table 3: In Vivo Efficacy - Xenograft Models
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Compound Cancer Type Model Key Findings Reference

INCB059872
Acute Myeloid

Leukemia

Human AML

xenografts, MLL-

AF9 murine

model

Significantly

inhibited tumor

growth and

prolonged

survival.[3]

[3]

Small Cell Lung

Cancer

NCI-H526 and

NCI-H1417

xenografts

Inhibited tumor

growth with both

daily and

alternative-day

dosing.[5][7]

[5][7]

GSK2879552
Acute Myeloid

Leukemia
Mouse models

Prolonged

survival.[2]
[2]

Small Cell Lung

Cancer

NCI-H1417

xenografts

Effective in

inhibiting tumor

growth.[4]

[4]

Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of efficacy data.

Below are generalized methodologies based on the cited literature for key experiments.

Cell Proliferation Assay
This assay is fundamental to assessing the anti-cancer activity of the inhibitors in vitro.
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Cell Proliferation Assay Workflow

Seed cancer cells in multi-well plates

Treat cells with varying concentrations of
INCB059872 or GSK2879552

Incubate for a defined period
(e.g., 3-6 days)

Measure cell viability/proliferation
(e.g., CellTiter-Glo, MTS assay)

Analyze data to determine
EC50/IC50 values

Workflow for Cell Proliferation Assay

Click to download full resolution via product page

Caption: A generalized workflow for assessing cell proliferation.

Methodology:

Cell Seeding: Cancer cell lines (e.g., AML or SCLC) are seeded into 96-well plates at an

appropriate density and allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of INCB059872 or

GSK2879552. A vehicle control (e.g., DMSO) is also included.
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Incubation: The plates are incubated for a period ranging from 3 to 10 days, depending on

the cell line's doubling time and the compound's mechanism of action.

Viability Assessment: Cell viability is measured using a commercially available assay, such

as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator

of metabolically active cells.

Data Analysis: The luminescence or absorbance readings are normalized to the vehicle

control, and the half-maximal effective concentration (EC50) or inhibitory concentration

(IC50) is calculated using non-linear regression analysis.

In Vivo Xenograft Studies
Xenograft models are critical for evaluating the in vivo efficacy of anti-cancer compounds.
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Xenograft Model Workflow

Implant human cancer cells
(AML or SCLC) into

immunocompromised mice

Allow tumors to establish
to a palpable size

Randomize mice into
treatment and control groups

Administer INCB059872, GSK2879552,
or vehicle control orally

Monitor tumor volume and
body weight regularly

Continue treatment until
pre-defined endpoint

(e.g., tumor size, study duration)

Analyze tumor growth inhibition
and survival data

Workflow for In Vivo Xenograft Studies
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Caption: A generalized workflow for in vivo xenograft studies.
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Methodology:

Cell Implantation: Human cancer cells (e.g., NCI-H1417 for SCLC, or AML cell lines) are

implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID

or NSG mice).

Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200

mm³).

Group Randomization: Mice are randomized into treatment and control groups.

Drug Administration: INCB059872 or GSK2879552 is administered orally at specified doses

and schedules (e.g., once daily). The control group receives a vehicle.

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body

weight and general health of the mice are also monitored.

Endpoint and Analysis: The study is concluded when tumors in the control group reach a

maximum allowed size or after a predefined duration. Tumor growth inhibition is calculated,

and survival data may also be analyzed.

Clinical Efficacy and Safety
A significant point of differentiation between INCB059872 and GSK2879552 lies in their clinical

development trajectories.

INCB059872:

Currently in clinical trials for various advanced malignancies, including a Phase 1/2 study in

subjects with advanced malignancies.[1]

Preclinical data has shown a favorable safety profile in animal models.[1]

Combination therapies with other agents are being explored.[8]

GSK2879552:

Clinical trials for relapsed/refractory SCLC and AML were terminated.[4][9][10]
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The termination was due to an unfavorable risk-benefit profile, with reports of poor disease

control and a high rate of adverse events.[9]

Serious adverse events, including encephalopathy, were observed in the SCLC trial.[9] In the

AML and MDS trials, treatment-related toxicities included hemorrhage and

thrombocytopenia.[11]

Conclusion
Both INCB059872 and GSK2879552 have demonstrated potent preclinical efficacy as

irreversible LSD1 inhibitors in models of AML and SCLC. However, their clinical paths have

diverged significantly. While INCB059872 continues to be evaluated in clinical trials, the

development of GSK2879552 was halted due to safety concerns and limited clinical benefit.

This underscores the critical importance of the therapeutic window and safety profile in the

successful translation of preclinical findings to clinical applications. For researchers in the field,

the contrasting clinical outcomes of these two structurally related compounds provide valuable

insights into the nuances of targeting LSD1 in oncology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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